molecular formula C32H47N9O8S B14190930 L-Cysteinyl-L-alanyl-L-glutaminyl-L-isoleucyl-L-histidyl-L-phenylalanine CAS No. 855399-29-0

L-Cysteinyl-L-alanyl-L-glutaminyl-L-isoleucyl-L-histidyl-L-phenylalanine

Cat. No.: B14190930
CAS No.: 855399-29-0
M. Wt: 717.8 g/mol
InChI Key: WAULVDPNGIBNQN-XYPHICHKSA-N
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Description

L-Cysteinyl-L-alanyl-L-glutaminyl-L-isoleucyl-L-histidyl-L-phenylalanine is a peptide compound composed of six amino acids: cysteine, alanine, glutamine, isoleucine, histidine, and phenylalanine. This compound is of interest due to its potential biological activities and applications in various fields such as medicine, biochemistry, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteinyl-L-alanyl-L-glutaminyl-L-isoleucyl-L-histidyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The N-terminal protecting group is removed to allow the next amino acid to couple.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency, yield, and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Cysteinyl-L-alanyl-L-glutaminyl-L-isoleucyl-L-histidyl-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Various reagents, such as alkylating agents, can be used to modify specific amino acid residues.

Major Products

The major products formed from these reactions include peptides with modified cysteine residues (e.g., disulfide-linked peptides) and peptides with substituted amino acid residues.

Scientific Research Applications

L-Cysteinyl-L-alanyl-L-glutaminyl-L-isoleucyl-L-histidyl-L-phenylalanine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in cellular signaling and protein interactions.

    Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress and inflammation.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of L-Cysteinyl-L-alanyl-L-glutaminyl-L-isoleucyl-L-histidyl-L-phenylalanine involves its interaction with specific molecular targets and pathways. For example, the cysteine residue can form disulfide bonds with target proteins, affecting their structure and function. Additionally, the peptide may interact with cellular receptors, modulating signaling pathways involved in inflammation and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    γ-L-Glutamyl-L-cysteine: A dipeptide involved in the synthesis of glutathione, an important antioxidant.

    L-Alanyl-L-glutamine: A dipeptide used as a nutritional supplement to support muscle recovery and immune function.

    L-Cysteinyl-L-glycine: A dipeptide with potential antioxidant properties.

Uniqueness

L-Cysteinyl-L-alanyl-L-glutaminyl-L-isoleucyl-L-histidyl-L-phenylalanine is unique due to its specific sequence of amino acids, which imparts distinct biological activities and potential therapeutic applications. Its ability to form disulfide bonds and interact with cellular receptors sets it apart from other similar peptides.

Properties

CAS No.

855399-29-0

Molecular Formula

C32H47N9O8S

Molecular Weight

717.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C32H47N9O8S/c1-4-17(2)26(41-29(45)22(10-11-25(34)42)38-27(43)18(3)37-28(44)21(33)15-50)31(47)39-23(13-20-14-35-16-36-20)30(46)40-24(32(48)49)12-19-8-6-5-7-9-19/h5-9,14,16-18,21-24,26,50H,4,10-13,15,33H2,1-3H3,(H2,34,42)(H,35,36)(H,37,44)(H,38,43)(H,39,47)(H,40,46)(H,41,45)(H,48,49)/t17-,18-,21-,22-,23-,24-,26-/m0/s1

InChI Key

WAULVDPNGIBNQN-XYPHICHKSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CS)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CS)N

Origin of Product

United States

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